molecular formula C21H21ClN4O2 B12156435 N-{1-[(6-chloropyridin-3-yl)carbonyl]piperidin-4-yl}-1-methyl-1H-indole-3-carboxamide

N-{1-[(6-chloropyridin-3-yl)carbonyl]piperidin-4-yl}-1-methyl-1H-indole-3-carboxamide

Cat. No.: B12156435
M. Wt: 396.9 g/mol
InChI Key: CULADPXXLGRHBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-[(6-chloropyridin-3-yl)carbonyl]piperidin-4-yl}-1-methyl-1H-indole-3-carboxamide: is a complex organic compound with a fascinating structure. Let’s break it down:

    Indole: A heterocyclic aromatic compound containing a benzene ring fused to a pyrrole ring.

    Piperidine: A six-membered nitrogen-containing ring, often found in alkaloids and pharmaceuticals.

    Carboxamide: The functional group (-CONH₂) present in the compound.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for this compound. One common method is the Fischer indole synthesis , which involves the reaction of a ketone (cyclohexanone) with phenylhydrazine hydrochloride in the presence of methanesulfonic acid (MsOH) under reflux in methanol. This yields the tricyclic indole structure .

Industrial Production: Industrial-scale production methods may involve modifications of the Fischer indole synthesis or other efficient routes. specific details on large-scale production are proprietary and may vary among manufacturers.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various oxidation states.

    Reduction: Reduction reactions could yield reduced derivatives.

    Substitution: Substituents on the indole ring can be modified via substitution reactions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles (e.g., amines, alkoxides) can replace functional groups.

Major Products: The specific products depend on the reaction conditions and substituents. For example, oxidation could lead to carboxylic acid derivatives, while reduction might yield amine derivatives.

Scientific Research Applications

Chemistry:

    Building Blocks: Researchers use this compound as a building block for more complex molecules due to its versatile reactivity.

    Drug Development: Its indole moiety makes it valuable for designing novel pharmaceuticals.

Biology and Medicine:

    Anticancer Potential: Investigated for its effects on cancer cells.

    Microbial Activity: May exhibit antimicrobial properties.

Industry:

    Fine Chemicals: Used in the synthesis of specialty chemicals.

Mechanism of Action

The precise mechanism remains an active area of research. It likely involves interactions with specific molecular targets or pathways, affecting cellular processes.

Comparison with Similar Compounds

While I don’t have direct information on similar compounds, you can explore related indole derivatives in the literature . Researchers often compare structures, reactivity, and biological activities to highlight uniqueness.

Properties

Molecular Formula

C21H21ClN4O2

Molecular Weight

396.9 g/mol

IUPAC Name

N-[1-(6-chloropyridine-3-carbonyl)piperidin-4-yl]-1-methylindole-3-carboxamide

InChI

InChI=1S/C21H21ClN4O2/c1-25-13-17(16-4-2-3-5-18(16)25)20(27)24-15-8-10-26(11-9-15)21(28)14-6-7-19(22)23-12-14/h2-7,12-13,15H,8-11H2,1H3,(H,24,27)

InChI Key

CULADPXXLGRHBI-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)NC3CCN(CC3)C(=O)C4=CN=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.